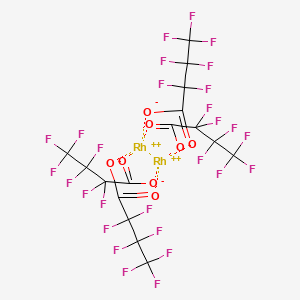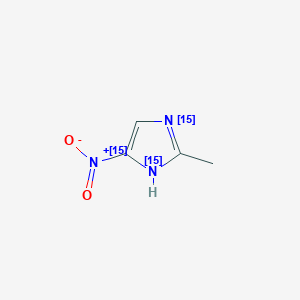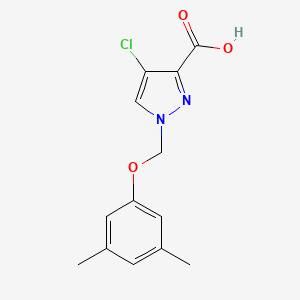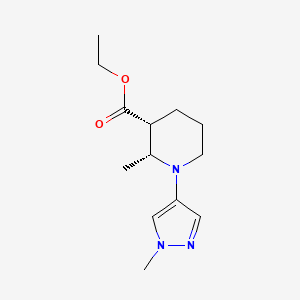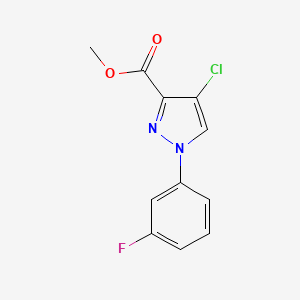![molecular formula C15H16N2S B12939136 [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-39-4](/img/structure/B12939136.png)
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclopentyl group attached to the indole nucleus, which is further connected to a sulfanyl group and an acetonitrile moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, while the sulfanyl group can be added via a nucleophilic substitution reaction using thiols .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of [(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The sulfanyl group may also play a role in enhancing the compound’s bioactivity by facilitating interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a nitrile group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a nitrile.
1-Cyclopentyl-1H-indole: Lacks the sulfanyl and acetonitrile groups.
Uniqueness
[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile is unique due to the presence of both the cyclopentyl and sulfanyl groups, which can enhance its biological activity and provide distinct chemical properties compared to other indole derivatives .
Propiedades
| 61021-39-4 | |
Fórmula molecular |
C15H16N2S |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
2-(1-cyclopentylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C15H16N2S/c16-9-10-18-15-11-17(12-5-1-2-6-12)14-8-4-3-7-13(14)15/h3-4,7-8,11-12H,1-2,5-6,10H2 |
Clave InChI |
ULNFIZZPNLAGJO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=C(C3=CC=CC=C32)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


